Journal Name:Next Energy
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Next Energy ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1007/s10953-023-01304-0
Sulfuric acid (\({\text{H}}_{2}{{\text{SO}}}_{4}\)) is one of the most widely used chemicals, acting as a reagent in several industries and metallurgy. The chemical behavior in aqueous solutions can be as strong or weak if the acid concentration is low or high, respectively. The aim of this work is the estimation of the thermodynamic properties and to predict the speciation, density and ionic conductivity of aqueous sulfuric acid solutions up to 6 molal and 0–100 °C, using the Pitzer model adapted to include the interaction parameters of sulfate complexes as \({\text{HSO}}_{4}^{-}\) and \({\text{H}}_{2}{\text{S}}{\text{O}}_{4}^{0}\). A thermodynamic model that includes a set of aqueous species, components, equilibrium reactions, activity coefficients, and mass balances was defined as a function of temperature. The parameters of the equilibrium constants for \({\text{HSO}}_{4}^{-}\) and \({\text{H}}_{2}{\text{S}}{\text{O}}_{4}^{0}\), the Equation of State (EOS) HKFmoRR for solution density, the Casteel–Amis relationship for ionic conductivity, and the Pitzer model for water activity were combined by coupling of the optimization software PEST with the hydro-geochemical code PHREEQC. The Pitzer model was calibrated and resulting in a standard deviation of water activity adjustment of 0.7%. Sulfuric acid distributes in water forming common anions, cations, and neutral species as \({\text{SO}}_{4}^{{2}-}\), \({\text{HSO}}_{4}^{-}\), \({\text{H}}^{+}\), and \({\text{H}}_{2}{\text{S}}{\text{O}}_{4}^{0}\), where the association of sulfate increase with both electrolyte concentration and temperature. The solution density and ionic conductivity calculations were in good agreement with experimental data, presenting a standard deviation of adjustment of 0.2 and 4.8%, respectively, over the temperature and concentration ranges studied.
Next Energy ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.1007/s10953-023-01300-4
NMR relaxation times of the dual-specific nuclei of metal cobalt-59 and ligand methine carbon-13 for tris(2,4-pentanedionato)cobalt(III), which is commonly named as tris(acetylacetonato)cobalt(III), [Co(acac)3], in four organic solvents, acetonitrile, dichloromethane, chloroform, and benzene, have been measured at several temperatures. The rotational correlation times of complex molecules in different solvents, obtained from the NMR relaxation times, can be semi-quantitatively described by the hydrodynamic Debye–Einstein–Stokes (DES) model. However, the slight deviations from the DES model were observed dependent on the kind of solvents, where the effective rotational volume increased in the order of C6H6 ~ CH3CN < CH2Cl2 < CDCl3. In chloroform solution, where two solvent molecules are specifically bound to [Co(acac)3] in the ligands’ hollows, the complex molecule can rotate accompanying the chloroform molecules solvated and/or the friction in the outer coordination sphere can be increased by the specific interactions in view of the larger effective rotational volume. The present results indicate that the rotational dynamics of [Co(acac)3] in solution is quite sensitive to the solute–solvent interactions in the outer coordination sphere as well as the viscosity of solution.
Next Energy ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.1007/s10953-023-01308-w
Next Energy ( IF 0 ) Pub Date: 2023-06-06 , DOI: 10.1007/s10953-023-01290-3
The Abraham solvation parameter model, known alternatively as the Linear Solvation-Energy Relationships (LSER) model, is critically examined for its capacity to predict the hydration free-energy for a variety of solutes. The very linearity of the LSER approach is reconsidered as regards the hydrogen-bonding contribution to solvation free energy. This is done by combining the equation-of-state solvation thermodynamics with the statistical thermodynamics of hydrogen bonding. Thus, this hydrogen-bonding contribution is placed on a firm thermodynamic basis and the predictive calculations are now possible with known acidity and basicity, A and B, molecular descriptors. The LFER coefficients are now expressed in terms of the A and B descriptors. The methodology for the derivation of the new linear equations for the hydrogen-bonding contribution to solvation free energy is presented along with examples of calculations. The implication for the exchange of information on intermolecular interactions between diverse Quantitative Structure–Property Relationships (QSPR) and other approaches is discussed. The proposed changes and descriptor adjustments augments the LSER capacity for solvent screening and use in numerous applications in the broader chemical, biochemical and environmental sector. A critical discussion of perspectives and the challenging issues is also presented.
Next Energy ( IF 0 ) Pub Date: 2023-07-16 , DOI: 10.1007/s10953-023-01318-8
An environmentally benign aqueous two phase system has been developed for the separation of 108mAg from 152Eu and 60Co using polyethylene glycol/salt system. Twelve salts (nine inorganic, three organic) and PEG 4000 were chosen to form the ATPS out of which, the best separation was observed for 3 mL 2 mol·dm−3 K3PO4: 3 mL PEG 4000 followed by 3 mL 2 mol·dm−3 Na2SO4: 3 mL PEG 4000. In both cases, silver was preferentially extracted in the PEG rich phase. The separation factors achieved were SAg/Co = 2.11 × 103 and SAg/Eu = 2.79 × 102 in the case of 2 mol·dm−3 K3PO4: PEG 4000 combination.
Next Energy ( IF 0 ) Pub Date: 2023-07-04 , DOI: 10.1007/s10953-023-01306-y
In the present work, osmotic coefficients of aqueous mixtures of guanidinium chloride (GndmCl) and sodium l-aspartate (Na-l-Asp = (S)-aminobutanedioic acid sodium salt), previously determined at T = 298.15 K and 310.15 K, were described by ePC-SAFT (equation of state) and molecular interactions in ternary systems were deduced from activity coefficients. The electrolyte Perturbed-Chain Statistical Associating Fluid Theory ePC-SAFT, based on Wertheim’s TPT1 perturbation theory is proved to be an excellent tool to model ternary amino acid salt + salt + water systems. ePC-SAFT modeling required the following steps. First, all the pure-component parameters were inherited from literature. Second, the binary interaction parameters to water were used as determined from the literature as well. Finally, a binary interaction parameter was required between the salt ion and the amino acid salt. We found that a satisfying modeling was obtained by setting the binary parameters between anion and cation to zero and using a binary interaction parameter kij = −0.1 for Gndm+ and the amino acid salt. Without fitting any additional parameters, osmotic coefficients, activity coefficients of water and of the solutes have been calculated, in good agreement with the experimental data.
Next Energy ( IF 0 ) Pub Date: 2023-03-28 , DOI: 10.1007/s10953-023-01266-3
The extractive distillation was used to separate ethylbenzene and m-xylene. After the solvent screening, 1,2,4-trichlorobenzene was chosen as the extractive solvent. The vapor–liquid equilibrium (VLE) of binary mixtures of m-xylene, ethylbenzene, and 1,2,4-trichlorobenzene was measured at 101.33 kPa. The measurements were taken with a modified Rose equilibrium still. The Wisniak’s test was used to assess the thermodynamic consistency of the VLE experimental results. To obtain the binary interaction parameters, the binary VLE experimental data were correlated with the NRTL, Wilson, and UNIQUAC activity coefficient models. The results showed that three models all fit the experimental values of three binary systems well, and the ternary VLE data of m-xylene + ethylbenzene + 1,2,4-trichlorobenzene were estimated using Aspen Plus V11 based on these model parameters. The experimental data agree well with the estimation values generated from three models. Finally, the effect of 1,2,4-trichlorobenzene as an extractant was analyzed, and it is proved to have a good influence on the separation of ethylbenzene from mixed xylenes by extractive distillation.
Next Energy ( IF 0 ) Pub Date: 2023-07-04 , DOI: 10.1007/s10953-023-01305-z
The growing need for food and energy around the world, as well as the impending water stress due to global warming exacerbated by increasing anthropogenic greenhouse gas emissions, makes sound solutions for sustainable development essential. An alternative is the concept of polygeneration which, based on process intensification, makes it possible to simultaneously obtain several products, chemical or energy, from a single source, preferably renewable. This work aims to highlight the synergy between thermodynamics and chemical reaction in a polygeneration model “bioproducts-bioenergy-water (BBW)” whose two building blocks are illustrated, i.e., (i) solar desalination with power and hydrogen production as well as brine valorization and (ii) production of bioenergy (biodiesel-2G) and bioproducts (biolubricants) based on green circular economy. It is shown that scientific and technological building blocks where thermodynamics and chemical reaction successfully operate in synergy for enhancing process intensification are available to implement the triptych “BBW” that would secure the supply of vital human needs and thus preserve global stability.
Next Energy ( IF 0 ) Pub Date: 2023-05-29 , DOI: 10.1007/s10953-023-01289-w
The solubility of propane (C3H8, component 2) in pure liquid water (H2O, component 1) was determined at a total pressure of about 100 kPa from about T = 278 K to T = 318 K using an analytical method characterized by an imprecision of about ± 0.1% or less. The measurements were made with a Benson-Krause-type apparatus at roughly 5 K intervals. From the experimental results, Henry’s law constants \(h_{2,1} \left( {T,P_{\sigma ,1} } \right)\), also known as Henry fugacities, at the vapor pressure \(P_{\sigma ,1} \left( T \right)\) of water, as well as the Ostwald coefficient \(L_{2,1}^{\infty } \left( {T,P_{{{\sigma ,}1}} } \right)\) at infinite dilution are rigorously obtained. The temperature dependence is accounted for by a three-constant Benson-Krause equation, i.e., by fitting \(\ln \left[ {{{h_{2,1} \left( {T,P_{\sigma ,1} } \right)} \mathord{\left/ {\vphantom {{h_{2,1} \left( {T,P_{\sigma ,1} } \right)}{\text {kPa}}}} \right. \kern-0pt}{\text {kPa}}}} \right]\) to a power series in 1/T. Subsequently, the partial molar enthalpy changes on solution \(\Delta H_{2}^{\infty }\) of propane in water, and the partial molar heat capacity changes on solution \(\Delta C_{P,2}^{\infty }\), are reported (van ‘t Hoff analysis) and compared with calorimetrically determined quantities: agreement is highly satisfactory. We believe that our new values for the Henry fugacity and the Ostwald coefficient of propane dissolved in liquid water are the most reliable ones to date.
Next Energy ( IF 0 ) Pub Date: 2023-03-25 , DOI: 10.1007/s10953-023-01251-w
Due to the exceptional characteristics which result from using the ultrasonic technique, transport properties and related acoustical parameters of binary/ternary systems of different % compositions at variable temperatures with adding Et4NI to Pen4NI salts (0.14 mol·L−1) with increasing size of alkyl chain length cation, and investigated the inter-ionic interactions, molecular interactions, molecular rearrangement, molecular association, etc. Numerous theories and intermolecular interactions like dipole–dipole, dipole–induced dipole, solute–solvent, dispersive type, and H-bonding interaction between the components had shown that densities and transport properties provide a deep and meaningful insight into various interactions taking place between the liquid mixtures with salts. Such observations in the presence of specific molecular interactions of binary solutions and structural effects were analyzed based on measured and derived thermodynamical parameters.Graphical Abstract
Supplementary Information
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